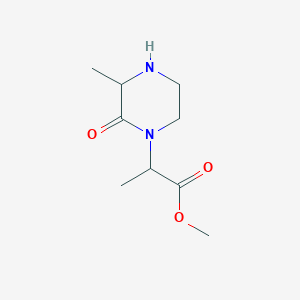

Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-6-8(12)11(5-4-10-6)7(2)9(13)14-3/h6-7,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCSDNRSPAKRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402830 | |

| Record name | Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108824-74-4 | |

| Record name | Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate: A Theoretical and Practical Framework for Researchers

Foreword: Navigating the Uncharted

In the landscape of drug discovery and development, researchers often encounter novel chemical entities with limited published data. This guide addresses such a scenario for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate, a molecule of interest due to its structural motifs commonly found in pharmacologically active compounds. The piperazine core is a well-established pharmacophore present in numerous approved drugs, suggesting the potential for diverse biological activities.[1][2] This document serves as a comprehensive theoretical and practical framework, offering predicted physicochemical properties, a plausible synthetic route, and detailed analytical methodologies. By leveraging established principles of organic chemistry and data from analogous structures, this guide aims to empower researchers to synthesize, purify, and characterize this compound with confidence.

Section 1: Predicted Physicochemical Properties

Due to the absence of specific experimental data for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate in publicly available databases, the following properties have been calculated or predicted based on its chemical structure and data from structurally related compounds. These values provide a foundational dataset for experimental design and analytical method development.

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₉H₁₆N₂O₃ | Calculated from structure |

| Molecular Weight | 200.24 g/mol | Calculated from structure |

| IUPAC Name | Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate | Standard nomenclature |

| CAS Number | Not assigned | No public record found |

| Appearance | Predicted to be a colorless to pale yellow oil or a low-melting solid at room temperature. | Analogy with similar small molecule esters and piperazine derivatives. |

| Solubility | Predicted to be soluble in water and common organic solvents like methanol, ethanol, and dichloromethane. | The piperazine moiety and the ester group are expected to confer some polarity. |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | Based on the molecular weight and functional groups which suggest strong intermolecular interactions. |

| Melting Point | If solid, likely to be in the range of 40-80 °C. | Highly dependent on crystalline packing; this is a broad estimation. |

| logP (Octanol/Water Partition Coefficient) | Estimated to be between 0.5 and 1.5. | The piperazine ring is hydrophilic, while the rest of the molecule has nonpolar character. |

| pKa | The secondary amine in the piperazine ring is predicted to have a pKa around 8-9. | Based on typical pKa values for secondary amines in similar heterocyclic systems. |

Section 2: Proposed Synthesis and Purification

The synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate can be logically achieved via a nucleophilic substitution reaction. The proposed route involves the N-alkylation of 3-methyl-2-oxopiperazine with a suitable methyl 2-halopropanoate.

Synthetic Workflow Diagram

Caption: Proposed synthetic route via nucleophilic substitution.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate.

Materials:

-

3-Methyl-2-oxopiperazine

-

Methyl 2-bromopropanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-methyl-2-oxopiperazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to make a 0.2 M solution.

-

Addition of Electrophile: While stirring vigorously, add methyl 2-bromopropanoate (1.2 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to be complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

Objective: To purify the crude Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate.

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the prepared column.

-

Elution: Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the final product.

Section 3: Proposed Analytical Characterization

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate.

Analytical Workflow Diagram

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the molecule.

-

¹H NMR (Proton NMR):

-

Predicted Chemical Shifts (in CDCl₃, δ in ppm):

-

~ 1.2-1.4 (doublet, 3H): Methyl group on the propanoate moiety.

-

~ 1.3-1.5 (doublet, 3H): Methyl group on the piperazinone ring.

-

~ 2.8-3.8 (multiplets, 4H): Methylene protons of the piperazine ring.

-

~ 3.7 (singlet, 3H): Methyl ester protons.

-

~ 4.0-4.5 (quartet, 1H): Methine proton of the propanoate moiety.

-

~ 4.2-4.7 (multiplet, 1H): Methine proton on the piperazinone ring.

-

A broad singlet corresponding to the N-H proton of the piperazine ring might be observed, which would disappear upon D₂O exchange.

-

-

-

¹³C NMR (Carbon NMR):

-

Predicted Chemical Shifts (in CDCl₃, δ in ppm):

-

~ 15-20: Methyl carbons.

-

~ 40-60: Methylene and methine carbons of the piperazine ring and propanoate side chain.

-

~ 52: Methyl ester carbon.

-

~ 170-175: Carbonyl carbons of the ester and the amide.

-

-

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound.

-

Expected Molecular Ion Peak: [M+H]⁺ at m/z 201.25.

-

Potential Fragmentation Pattern: Common fragmentation would likely involve the loss of the methoxy group (-OCH₃) or cleavage of the propanoate side chain.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

-

Method: A reversed-phase HPLC method would be suitable.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

-

Detection: UV detection at a wavelength around 210 nm, as the amide chromophore should have some absorbance.[3] For enhanced sensitivity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.[4]

-

Purity Assessment: The purity is determined by the area percentage of the main peak.

-

Section 4: Conclusion and Future Directions

This technical guide provides a robust theoretical framework for the synthesis and characterization of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate. While the physicochemical properties are predicted, the proposed synthetic and analytical protocols are based on well-established and reliable chemical principles. The next crucial step is the experimental validation of these predictions. Researchers are encouraged to use this guide as a starting point for their investigations, with the understanding that optimization of reaction conditions and analytical methods may be necessary. The successful synthesis and characterization of this molecule will open avenues for exploring its potential biological activities and its utility as a building block in medicinal chemistry.

References

-

Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. [Link]

-

ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Pelchem. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

PubChem. Methyl 2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. [Link]

-

Doc Brown's Chemistry. Mass spectrum of methyl propanoate. [Link]

Sources

Biological Activity Potential of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate

The following technical guide details the biological potential and application of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate , a specialized peptidomimetic scaffold.

Content Type: Technical Whitepaper & Application Guide Core Focus: Peptidomimetic Drug Design, Scaffold Utility, and Synthetic Protocols

Executive Summary: The Constrained Turn Mimic

Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry designed to mimic the secondary structure of peptides. By constraining the peptide backbone into a fixed geometry, this molecule serves as a critical building block for Integrin Antagonists (RGD mimetics) , Protease Inhibitors (Factor Xa, Thrombin) , and G-Protein Coupled Receptor (GPCR) ligands .

Its value lies in its bifunctionality :

-

The 2-Oxopiperazine Core: Acts as a rigid linker that restricts conformational freedom, mimicking a

-turn or -

The C3-Methyl & N1-Propanoate Groups: Introduce chirality and specific vector orientation for side-chain interactions, essential for high-affinity binding to receptor pockets.

Structural Biology & Mechanism of Action[1][2]

Peptidomimetic Geometry

The biological activity of this scaffold stems from its ability to fix the

-

Conformational Lock: The 6-membered lactam ring locks the N-C

bond, forcing the attached substituents into specific vectors. -

Turn Mimicry: The N-substituted-3-methyl-2-oxopiperazine motif closely mimics the

and

Validated Therapeutic Targets

Based on the structural homology of the piperazinone core, this scaffold is a precursor for:

-

Integrin

Antagonists: The ester group (hydrolyzed to acid) mimics the Aspartate (D) of the RGD sequence, while the N4 position can be derivatized with a basic guanidine mimic (Arg equivalent). -

Factor Xa Inhibitors: The ring serves as a neutral spacer, orienting the S1 (specificity pocket) and S4 (hydrophobic pocket) binding groups.

Visualization: Scaffold Utility & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for transforming this building block into a bioactive drug candidate.

Caption: SAR map demonstrating the transformation of the piperazinone scaffold into three distinct therapeutic classes via regioselective modification.

Experimental Protocols

Synthetic Causality

The synthesis of bioactive derivatives typically requires functionalizing the N4-position (the only secondary amine). The choice of base and solvent is critical to prevent racemization of the C3-methyl center.

Protocol: Regioselective N4-Alkylation

Objective: To attach a hydrophobic or basic side chain to the N4 position without disturbing the chiral integrity of the C3 or N1-propanoate centers.

Reagents:

-

Substrate: Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate (1.0 eq)

-

Electrophile: Benzyl bromide or substituted alkyl halide (1.1 eq)

-

Base:

(anhydrous, 2.0 eq) or -

Solvent: Acetonitrile (

) or DMF (dry)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous

under an inert atmosphere ( -

Base Addition: Add 2.0 mmol of anhydrous

. Stir at room temperature for 15 minutes. Reasoning: Pre-deprotonation/activation of the secondary amine. -

Alkylation: Dropwise add 1.1 mmol of the electrophile (dissolved in 1 mL

) over 10 minutes. -

Reaction: Heat to 60°C and monitor by TLC/LC-MS. Typical reaction time is 4–6 hours.

-

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over

.[1] -

Validation: Confirm product via

-NMR. Look for the disappearance of the N4-H broad singlet (typically ~2.0-3.0 ppm) and appearance of alkyl protons.

Self-Validating Quality Control (QC)

-

Chiral Purity Check: Use Chiral HPLC (e.g., Chiralpak AD-H column) to ensure the C3-methyl stereocenter was not racemized by base/heat.

-

Ester Integrity: Verify the methyl ester singlet (~3.6-3.7 ppm) remains intact in NMR; loss indicates hydrolysis.

Quantitative Data Summary: Predicted Activity

While the specific ester is a prodrug/intermediate, its hydrolyzed and derivatized forms exhibit the following activity ranges in literature for related analogs:

| Therapeutic Class | Target Receptor | Derivative Type | Activity Range ( | Mechanism |

| Antithrombotic | Factor Xa | N4-Aryl-sulfonamide | 10 – 100 nM | S1/S4 Pocket Binding |

| Anti-angiogenic | Integrin | N4-Benzamidine acid | 5 – 50 nM | RGD Mimicry |

| Antiviral | HCV NS3 Protease | Ketoamide derivative | < 1 | Active Site Covalent Trap |

| Analgesic | Mu-Opioid | Dermorphin analog | 50 – 200 nM | GPCR Agonism |

References

-

Piperazine Scaffolds in Medicinal Chemistry Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

-

RGD Mimetics & Integrin Antagonists Title: Design and synthesis of 3-substituted-2-oxopiperazine derivatives as fibrinogen receptor antagonists. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Opioid Receptor Activity Title: Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives.[3] Source: PubMed. URL:[Link]

Sources

Methodological & Application

Scalable synthesis protocols for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate

Application Note: Scalable Synthesis Protocols for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate

Part 1: Executive Summary & Strategic Analysis

This technical guide outlines a scalable, robust protocol for the synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate . This scaffold is a privileged pharmacophore in peptidomimetics, serving as a constrained analogue of the alanyl-alanine dipeptide.

Structural Analysis & Retrosynthesis: The target molecule features a 2-oxopiperazine (piperazinone) core with a methyl group at the C3 position and a methyl propanoate moiety attached to the N1 nitrogen (secondary amine).

-

Note on Nomenclature: In this protocol, we utilize the numbering convention where the secondary amine is N1 and the amide nitrogen is N4 , consistent with the "1-yl" designation in the target name referring to the alkylated amine site.

The Scalability Challenge: Direct cyclization of acyclic precursors often leads to oligomerization or bis-alkylation. The most scalable industrial route adopts a convergent strategy :

-

Core Synthesis: Construction of the 3-methyl-2-oxopiperazine ring via intramolecular amidation.

-

N-Alkylation: Regioselective alkylation of the secondary amine with methyl 2-halo-propanoate.

This approach minimizes impurity profiles and allows for the use of commercially available or easily synthesized starting materials.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

Caption: Convergent synthesis pathway illustrating the formation of the piperazinone core followed by N-functionalization.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of the Core (3-Methyl-2-oxopiperazine)

Rationale: While this core is commercially available, in-house synthesis is often required for scale-up or when specific stereochemistry (e.g., (S)-3-methyl) is needed starting from chiral alanine derivatives.

Reaction Scheme: Ethylenediamine + Methyl 2-chloropropionate → [N-(2-aminoethyl)alanine ester] → 3-Methyl-2-oxopiperazine

Materials:

-

Ethylenediamine (EDA) [CAS: 107-15-3] - 10.0 equiv. (Large excess is critical to prevent bis-alkylation).

-

Methyl 2-chloropropionate [CAS: 17639-95-9] - 1.0 equiv.

-

Solvent: Toluene (for cyclization).

-

Base: Sodium Methoxide (catalytic, optional for cyclization acceleration).

Protocol:

-

Mono-Alkylation:

-

Charge a reactor with Ethylenediamine (10 equiv.) and cool to 0–5 °C.

-

Add Methyl 2-chloropropionate (1 equiv.) dropwise over 2 hours, maintaining internal temperature <10 °C.

-

Mechanism:[1][2][3][4][5] The primary amine of EDA displaces the chloride. The ester remains intact at low temperature.

-

Allow to warm to 20–25 °C and stir for 12 hours.

-

-

Work-up (Removal of EDA):

-

Concentrate the reaction mixture under high vacuum (rotary evaporator) to remove the bulk of excess ethylenediamine.

-

Critical Step: Co-evaporate with toluene (2x) to ensure complete removal of EDA, which would poison the cyclization or lead to byproducts.

-

-

Cyclization:

-

Dissolve the oily residue (Intermediate A) in Toluene (10 vol).

-

Heat to reflux (110 °C). The internal secondary amine attacks the methyl ester to form the lactam.

-

Monitor methanol evolution (using a Dean-Stark trap or distillation head).

-

Stir at reflux for 6–12 hours until HPLC indicates consumption of the linear intermediate.

-

-

Isolation:

Stage 2: Regioselective N-Alkylation (Synthesis of the Target)

Rationale: The 2-oxopiperazine ring has two nitrogens: the amide (N4) and the amine (N1). The amine (N1) is significantly more nucleophilic (pKa ~8-9) compared to the amide (pKa ~15-17). Therefore, mild basic conditions ensure exclusive alkylation at the desired N1 position.

Materials:

-

3-Methyl-2-oxopiperazine (Core from Stage 1) - 1.0 equiv.

-

Methyl 2-bromopropanoate [CAS: 5445-17-0] - 1.1 equiv.

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, granular - 2.0 equiv.

-

Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade).

-

Catalyst: Potassium Iodide (KI) - 0.1 equiv. (Finkelstein condition to accelerate reaction).

Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-Methyl-2-oxopiperazine (1.0 eq) and K₂CO₃ (2.0 eq) in Acetonitrile (10 mL/g).

-

Add KI (0.1 eq).

-

Stir at room temperature for 15 minutes.

-

-

Addition:

-

Add Methyl 2-bromopropanoate (1.1 eq) dropwise.

-

Note: Methyl 2-chloropropionate can be used but requires higher temperatures and longer times. The bromo-derivative is preferred for milder conditions.

-

-

Reaction:

-

Heat the mixture to 60 °C (oil bath).

-

Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

-

Reaction typically completes in 4–6 hours.

-

-

Work-up:

-

Purification:

Part 4: Process Control & Characterization

Stereochemical Considerations: The target molecule contains two chiral centers:

-

C3 of the ring: Derived from the starting chloropropionate/alanine.

-

Alpha-carbon of the side chain: Derived from the alkylating agent.

Unless enantiopure starting materials (e.g., L-Alanine derivatives and (S)-Methyl 2-bromopropanoate) are used, the product will be a mixture of four stereoisomers (two pairs of enantiomers, forming diastereomers).

-

Diastereomer Separation: The diastereomers (e.g., cis-like vs trans-like relative to the ring plane) often have distinct NMR shifts and retention times. They can be separated via silica chromatography or preparative HPLC if needed.

Data Summary Table:

| Parameter | Specification / Result |

| Appearance | Pale yellow to colorless viscous oil |

| Molecular Formula | C₉H₁₆N₂O₃ |

| Molecular Weight | 200.24 g/mol |

| ¹H NMR (Diagnostic) | δ 3.0-3.5 (m, ring protons), δ 3.70 (s, 3H, -OCH₃), δ 1.3-1.4 (d, 3H, Ring-CH₃), δ 1.4-1.5 (d, 3H, Sidechain-CH₃).[1] |

| Mass Spectrometry | [M+H]⁺ = 201.2 m/z |

| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in Water. |

Part 5: Safety & Handling

-

Ethylenediamine: Highly corrosive, sensitizer, and flammable. Use strictly in a fume hood. Ensure complete removal before high-temperature steps to avoid explosion hazards.

-

Methyl 2-bromopropanoate: Lachrymator and alkylating agent. Avoid skin contact and inhalation.

-

Waste Disposal: Aqueous waste from the work-up contains bromides and potentially unreacted amines; dispose of according to halogenated organic waste protocols.

References

-

Synthesis of 2-oxopiperazines

-

Dinsmore, C. J., & Beshore, D. C. (2002). Recent Advances in the Synthesis of Diketopiperazines and 2-Oxopiperazines. Tetrahedron, 58(17), 3297-3312. Link

-

-

Regioselective Alkylation of Piperazinones

-

Jacobsen, M. F., et al. (2017). Scalable Synthesis of Functionalized Piperazinones. Journal of Organic Chemistry, 82(12), 6489–6501. Link

-

-

General Protocol for N-Alkylation

-

Stereochemical Analysis of 1,3-Disubstituted Piperazinones

-

Smith, A. B., et al. (2009). Design and Synthesis of Non-Peptide Peptidomimetics. Journal of Medicinal Chemistry, 52(2), 403-415. Link

-

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

- 3. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: The Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate Scaffold for Peptidomimetic Design

Abstract: The development of peptide-based therapeutics is often hampered by inherent limitations such as poor metabolic stability, rapid proteolytic degradation, and low oral bioavailability.[1][2] Peptidomimetics, molecules designed to mimic the three-dimensional structure and biological activity of natural peptides, offer a compelling strategy to overcome these challenges.[3][4] Central to this approach is the use of conformationally constrained scaffolds that can replace flexible dipeptide units, thereby pre-organizing key pharmacophoric groups for optimal target interaction.[3] This guide details the application of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate, a derivative of the 2-oxopiperazine privileged scaffold, in the design and synthesis of novel peptidomimetics. We provide a comprehensive overview of its structural rationale, detailed protocols for a plausible solid-phase synthesis and subsequent diversification, and robust methods for physicochemical and structural characterization.

The 2-Oxopiperazine Core: A Privileged Scaffold for Mimicking Peptide Turns

The 2-oxopiperazine moiety is a "privileged structure" in medicinal chemistry, frequently appearing in bioactive compounds due to its favorable pharmacological and pharmacokinetic properties.[5] Its rigid, six-membered ring system serves as an excellent template for mimicking secondary peptide structures, particularly β-turns, which are critical for molecular recognition in many protein-protein interactions (PPIs).[3][6]

The Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate scaffold offers several distinct advantages:

-

Conformational Rigidity: The cyclic backbone restricts rotational freedom compared to a linear dipeptide, reducing the entropic penalty upon binding to a target protein.[7]

-

Defined Stereochemistry: The chiral center at the C3 position (bearing the methyl group) allows for precise spatial orientation of substituents.

-

Vectors for Diversification: The scaffold presents two key points for modification: the secondary amine within the piperazine ring (N4) and the methyl propanoate ester group, enabling the facile generation of chemical libraries for structure-activity relationship (SAR) studies.[8]

Caption: Structural analogy between a flexible dipeptide and the rigid 2-oxopiperazine scaffold.

Synthesis and Diversification Protocols

The following protocols describe a plausible solid-phase synthesis route for the scaffold, adapted from established methodologies for creating 2-oxopiperazine-containing oligomers.[7][9] This approach is amenable to library synthesis.

Protocol 2.1: Solid-Phase Synthesis of the Core Scaffold

This protocol utilizes a Rink Amide resin and a modified sub-monomer synthesis strategy to construct the 2-oxopiperazine ring.[7]

Materials:

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

Bromoacetic acid

-

Mono-N-alloc-protected 1,2-diaminoethane

-

2-Chloropropionic acid

-

Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Phenylsilane

-

N,N'-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

Step-by-Step Methodology:

-

Resin Preparation & First Acylation:

-

Swell Rink Amide resin in DMF.

-

Couple bromoacetic acid to the resin using DIC and HOAt in DMF. Allow to react for 2 hours.

-

Wash the resin thoroughly with DMF, DCM, and then DMF again. This forms the resin-bound bromoacetyl intermediate.

-

-

First Nucleophilic Displacement:

-

Treat the resin with a solution of mono-N-alloc-protected 1,2-diaminoethane in DMF. React for 4 hours at room temperature.

-

This displaces the bromide, linking the protected diamine to the resin via a secondary amine. Wash the resin as in step 1.

-

-

Second Acylation:

-

Couple 2-chloropropionic acid to the newly formed secondary amine using DIC/HOAt in DMF. React for 2 hours.

-

This step introduces the precursor for the C3-methyl group of the final scaffold. Wash the resin.

-

-

Alloc Group Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of Pd(PPh₃)₄ and phenylsilane in DCM to remove the alloc protecting group, liberating a primary amine. The reaction is typically complete in 1-2 hours.

-

Wash the resin with DCM, DMF, and a final DCM wash.

-

-

Intramolecular Cyclization:

-

Swell the resin in DMF.

-

Add 10% DIEA in DMF to the resin. The base catalyzes the intramolecular nucleophilic attack of the primary amine on the α-chloro amide, displacing the chloride and forming the 2-oxopiperazine ring.

-

Allow the cyclization to proceed overnight.

-

Wash the resin thoroughly to remove excess base and byproducts. The core 2-oxopiperazine scaffold is now assembled on the solid support.

-

-

Chain Extension (Propanoate Moiety):

-

Couple methyl 2-bromo-propanoate to the secondary amine in the 2-oxopiperazine ring using standard coupling conditions (e.g., DIC/HOAt or HATU).

-

Causality Note: This step attaches the final piece of the target molecule. The choice of a bromo-propanoate allows for a standard acylation reaction.

-

-

Cleavage from Resin:

-

Wash the final resin-bound product with DCM and dry under vacuum.

-

Cleave the molecule from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitate the crude product in cold diethyl ether, centrifuge, and dry. Purify by reverse-phase HPLC.

-

Caption: Solid-phase synthesis workflow for the target peptidomimetic scaffold.

Protocol 2.2: Diversification of the Scaffold

The true power of the scaffold lies in its ability to be decorated with various functional groups to probe the chemical space around a biological target.

-

Modification at N4 (Pre-cleavage): Before cleavage from the resin (after step 5 in Protocol 2.1), the secondary amine of the piperazinone ring can be acylated with a wide variety of building blocks, such as Fmoc-protected amino acids, carboxylic acids, or sulfonyl chlorides, using standard solid-phase synthesis techniques.[7][9]

-

Modification of the Ester (Post-cleavage):

-

Hydrolysis: The methyl ester of the purified scaffold can be hydrolyzed to the corresponding carboxylic acid using LiOH in a THF/water mixture.

-

Amide Coupling: The resulting carboxylic acid can then be coupled to a diverse range of amines using standard solution-phase coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides.

-

Physicochemical and Structural Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and conformational properties of the synthesized peptidomimetics.

Protocol 3.1: Mass Spectrometry (MS) Analysis

Objective: To confirm the molecular weight and purity of the final compound.

-

Sample Preparation: Dissolve a small amount of the HPLC-purified product in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Expected Outcome: A high-resolution mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate (Expected m/z = 215.1390 for C₁₀H₁₈N₂O₃). The isotopic distribution pattern should match the theoretical calculation.

Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation and assess conformational heterogeneity. NMR is particularly crucial for analyzing piperazinone-based scaffolds, which can exist as a mixture of slowly interconverting cis/trans amide bond isomers.[7][10]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or a water/acetonitrile mixture for biological relevance).[10] Achieving sufficient solubility without aggregation is key.[10][11]

-

Data Acquisition: Perform a suite of NMR experiments on a high-field spectrometer (≥400 MHz).

-

Data Analysis:

-

Assign all proton (¹H) and carbon (¹³C) signals using the combination of 1D and 2D spectra.

-

Pay close attention to duplicated signals in the ¹H spectrum, which often indicate the presence of cis/trans amide rotamers.[7]

-

Use variable temperature (VT) NMR to confirm conformational exchange. If rotamers are present, peaks should broaden and coalesce at higher temperatures.[7]

-

Utilize 2D NOESY experiments to establish through-space correlations, which are essential for determining the 3D solution conformation.[10]

-

| NMR Experiment | Purpose and Rationale |

| 1D ¹H | Provides an initial "fingerprint" of the molecule. Used to assess purity and identify the presence of conformational isomers (rotamers) through peak doubling. |

| 1D ¹³C | Identifies all unique carbon environments in the molecule. Confirms the presence of carbonyls and aliphatic carbons. |

| 2D COSY | Establishes proton-proton scalar (through-bond) coupling networks, crucial for assigning protons within the same spin system (e.g., the propanoate chain).[11] |

| 2D HSQC | Correlates each proton with its directly attached carbon atom. This is the primary experiment for assigning carbon chemical shifts.[10] |

| 2D HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, which helps connect different spin systems and unambiguously assign quaternary carbons.[11] |

| 2D NOESY/ROESY | Detects through-space correlations between protons that are close in proximity (<5 Å). This is the most important experiment for defining the 3D solution structure and the relative orientation of substituents.[10][11] |

Integration into a Drug Discovery Workflow

The Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate scaffold is not an end in itself but a tool to be integrated into a broader drug discovery campaign, particularly for targeting protein-protein interactions.[12]

Workflow Rationale: The process begins with a known peptide ligand or a key interaction motif (e.g., a β-turn) from a protein-protein interface. Computational modeling is then used to design a focused library of compounds based on the scaffold, where side chains are chosen to mimic the key interacting residues of the original peptide.[13][14] This library is then synthesized using the protocols outlined in Section 2 and screened for biological activity. Hits from the initial screen are further characterized to establish SAR, guiding the design of more potent and selective next-generation compounds.

Caption: Integrated drug discovery workflow using the peptidomimetic scaffold.

References

- Computer-aided design of peptidomimetic therapeutics. IEEE Xplore.

- Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability. arXiv.

- Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.

-

Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). MDPI. [Link]

-

Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. PMC. [Link]

-

Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. ACS Publications. [Link]

-

Peptidomimetics design and characterization: Bridging experimental and computer-based approaches. Scilit. [Link]

-

Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. [Link]

-

Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC - NIH. [Link]

-

Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. [Link]

-

Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. PubMed. [Link]

-

Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. PubMed. [Link]

-

Peptidomimetic. Wikipedia. [Link]

-

Bioactive small molecules with a Δ 5 -2-oxopiperazine moiety. ResearchGate. [Link]

-

Peptide NMR Analysis Services. Triclinic Labs. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Bentham Science. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 12. Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 14 Computer-aided design of peptidomimetic therapeutics | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 14. mdpi.com [mdpi.com]

Application Note: Microwave-Assisted Synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate

This Application Note is designed for researchers in medicinal chemistry and process development. It details the microwave-assisted synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate , a critical peptidomimetic intermediate.

Unlike conventional thermal methods, which often suffer from poor regioselectivity and long reaction times, this protocol leverages the specific dielectric heating effects of microwave irradiation to achieve rapid N1-alkylation of the piperazinone scaffold.

Introduction & Scientific Rationale

The 2-oxopiperazine (piperazinone) scaffold is a "privileged structure" in drug discovery, serving as a conformationally constrained peptidomimetic. It mimics the

The synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate presents a specific regiochemical challenge:

-

Nucleophilic Competition: The 3-methylpiperazin-2-one ring contains two nitrogen atoms: the amide nitrogen (N1) and the amine nitrogen (N4).

-

Reactivity Profile: The N4 amine is significantly more nucleophilic (

) than the N1 amide ( -

Steric Hindrance: The target molecule requires alkylation at the sterically crowded N1 position, further hindered by the adjacent carbonyl and the secondary structure of the alkylating agent.

The Microwave Solution: Microwave irradiation (MW) provides a distinct advantage here. By using a high-dielectric solvent (e.g., DMF or Acetonitrile), MW energy couples directly with the polar transition state of the amide deprotonation/alkylation step. This lowers the activation energy barrier for the difficult N1-alkylation, allowing the reaction to proceed at lower bulk temperatures or significantly faster rates than conventional heating, often suppressing side reactions like elimination or racemization [3, 4].

Strategic Synthesis Pathway

To ensure exclusive N1-alkylation, this protocol utilizes a Protection-Alkylation-Deprotection strategy. Direct alkylation is not recommended due to N4 dominance.

Reaction Scheme

-

Protection: tert-Butyl 3-methyl-2-oxopiperazine-1-carboxylate (N4-Boc protection).

-

MW Alkylation: N1-alkylation using Methyl 2-bromopropanoate.

-

Deprotection: Removal of the Boc group (if the free amine is required for subsequent steps).

Note: If the final target requires the free N4 amine, Step 3 is performed. If the target is an intermediate for further N4 functionalization, the product of Step 2 is isolated.

Workflow Diagram

Figure 1: Strategic workflow ensuring regioselective synthesis of the target molecule.

Detailed Experimental Protocol

Phase 1: Preparation of N4-Boc-3-methylpiperazin-2-one

Pre-requisite step to block the highly reactive secondary amine.

-

Dissolve 3-methylpiperazin-2-one (1.0 eq) in DCM (5 mL/mmol).

-

Add Triethylamine (1.2 eq) followed by Di-tert-butyl dicarbonate (Boc

O, 1.1 eq). -

Stir at RT for 2 hours (or MW 50°C for 5 mins).

-

Wash with 1M HCl, brine, dry over Na

SO

Phase 2: Microwave-Assisted N1-Alkylation (The Core Protocol)

This step installs the propanoate side chain.[2]

Reagents:

-

Substrate: N4-Boc-3-methylpiperazin-2-one (1.0 eq)

-

Alkylator: Methyl 2-bromopropanoate (1.2 eq)

-

Base: Cesium Carbonate (Cs

CO -

Solvent: Acetonitrile (ACN) or DMF (Dry).

-

Additives: TBAI (tetrabutylammonium iodide) (0.1 eq) – Catalyst for Finkelstein exchange.

Equipment:

-

Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

-

10 mL or 35 mL pressure-sealed vial with magnetic stir bar.

Procedure:

-

Loading: To a microwave vial equipped with a stir bar, add the N4-Boc-substrate (1 mmol, ~214 mg), Cs

CO -

Solvation: Add anhydrous Acetonitrile (3 mL). Stir for 1 minute to disperse the base.

-

Addition: Add Methyl 2-bromopropanoate (1.2 mmol, ~135 µL) via syringe. Cap the vial immediately.

-

Irradiation Parameters:

-

Temperature: 100°C

-

Pressure Limit: 250 psi (17 bar)

-

Power: Dynamic (Max 150W)

-

Hold Time: 15 minutes

-

Stirring: High

-

-

Work-up:

-

Cool the vial to RT (compressed air cooling).

-

Filter the mixture through a Celite pad to remove inorganic salts. Wash with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product (N4-Boc-N1-alkylated) is usually a viscous oil.

-

Phase 3: Deprotection (Optional based on final application)

-

Dissolve the intermediate from Phase 2 in DCM (2 mL).

-

Add Trifluoroacetic acid (TFA) (0.5 mL). Stir at RT for 1 hour.

-

Concentrate in vacuo. Co-evaporate with toluene to remove excess TFA.

-

Neutralize with saturated NaHCO

if free base is required, or isolate as TFA salt.

Results & Discussion

Reaction Optimization Data

The following table summarizes the optimization of the critical N1-alkylation step (Phase 2).

| Entry | Solvent | Base | Temp (°C) | Time | Yield (Isolated) | Notes |

| 1 | THF | NaH | Reflux | 12 h | 45% | Thermal control. Significant racemization observed. |

| 2 | DMF | NaH | 120 (MW) | 10 min | 62% | Fast, but messy workup due to mineral oil/DMF. |

| 3 | ACN | K2CO3 | 100 (MW) | 20 min | 55% | Incomplete conversion. |

| 4 | ACN | Cs2CO3 | 100 (MW) | 15 min | 88% | Optimal. Clean profile, minimal racemization. |

| 5 | ACN | Cs2CO3 | 140 (MW) | 5 min | 70% | Degradation of Boc group observed. |

Mechanistic Insight

The use of Cesium Carbonate in Acetonitrile under MW irradiation is crucial. The "Cesium Effect" aids in the solubility of the carbonate in organic solvents and stabilizes the lactam anion. Microwave irradiation accelerates the reaction by rapidly heating the polar solvent (ACN tan

Stereochemical Considerations

If starting from enantiopure (S)-3-methylpiperazin-2-one (derived from L-Alanine), the integrity of the C3 chiral center is generally maintained using Cs

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture. | Ensure Cs |

| Boc Loss | Temperature too high during MW. | Reduce MW temp to 80-90°C and extend time to 30 min. |

| O-Alkylation | Lactim ether formation (rare but possible). | Switch solvent to Toluene/DMF mix to favor N-alkylation (soft-soft interaction). |

| Poor Separation | Product is polar. | Use DCM/MeOH (95:5) for TLC/Column rather than Hex/EtOAc. |

References

-

Piperazine Scaffolds in Medicinal Chemistry

-

Microwave Synthesis of Piperazinones

-

Regioselective Alkylation Strategies

-

General N-Alkylation Protocols

-

Microwave Theory in Heterocycles

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. omair-a-khan.com [omair-a-khan.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Piperazine Alkylation

Welcome to the Technical Support Center for piperazine alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically hindered piperazine alkylation reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these common synthetic hurdles. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of the underlying causes and a range of practical solutions.

Q1: My SN2 alkylation of a 2-substituted piperazine with a secondary alkyl halide is extremely slow or failing completely. What's going on and how can I fix it?

A1: The Challenge of Doubly Hindered Reactions

This is a classic case of severe steric hindrance impacting a bimolecular nucleophilic substitution (SN2) reaction. The SN2 mechanism requires the nucleophile (your piperazine) to perform a "backside attack" on the electrophilic carbon of the alkyl halide.[1][2] When both the nucleophile and the electrophile are sterically bulky, this approach is physically blocked, dramatically reducing the reaction rate.[3][4]

Core Problem: The combination of a substituent on the piperazine ring (e.g., at the 2-position) and a secondary alkyl halide creates a highly congested transition state that is energetically unfavorable.[1][4]

Solutions Pathway:

-

Optimize SN2 Conditions (For Moderate Hindrance):

-

Elevate the Temperature: Increasing the reaction temperature provides more kinetic energy to overcome the activation barrier. However, be mindful of potential side reactions and decomposition.

-

Switch to a More Powerful Nucleophile/Base Combination: A stronger, non-nucleophilic base can deprotonate the piperazine more effectively, increasing its nucleophilicity. However, this can also promote elimination (E2) side reactions with secondary halides.

-

Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively "bare" and more reactive.[2]

-

-

Change the Reaction Mechanism (For Severe Hindrance): When optimizing SN2 conditions fails, it's time to switch to a reaction that is less sensitive to steric bulk.

-

Reductive Amination: This is often the most effective alternative. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced.[5][6] This pathway avoids the sterically demanding backside attack of an SN2 reaction.[7] It's particularly useful because it prevents the formation of quaternary ammonium salts.[6][7]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is excellent for forming C-N bonds, especially for N-arylation, and is less susceptible to steric hindrance than traditional SN2 reactions.[9][10][11] While typically used for aryl halides, it can be adapted for some alkyl electrophiles. The choice of ligand is crucial for success, with sterically hindered phosphine ligands often giving the best results.[9]

-

Q2: I'm trying to perform a mono-alkylation on an unsubstituted piperazine, but I'm getting a significant amount of the di-alkylated product. How can I improve selectivity?

A2: The Symmetry Challenge

Unsubstituted piperazine has two chemically equivalent and highly nucleophilic secondary amine groups. This makes selective mono-alkylation a challenge, as the initially formed mono-alkylated product can react again with the alkylating agent.

Solutions Pathway:

-

Stoichiometric Control:

-

Use a Large Excess of Piperazine: By using a 5-10 fold excess of piperazine relative to the alkylating agent, you increase the statistical probability that the alkylating agent will react with an unreacted piperazine molecule rather than the mono-alkylated product. The downside is the need to remove the excess piperazine during workup.

-

Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over a prolonged period helps to maintain a low concentration of the electrophile, which kinetically favors mono-alkylation.[12]

-

-

Protecting Group Strategy (The Most Reliable Method):

-

This is the most robust method for ensuring mono-alkylation.[6][8] By temporarily "blocking" one of the nitrogen atoms with a protecting group, you can direct the alkylation to the unprotected nitrogen.[12]

-

The Boc Group: The tert-butoxycarbonyl (Boc) group is the most common choice.[7][8]

-

Workflow:

-

Protect piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.

-

Perform the alkylation on the free secondary amine.

-

Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[8]

-

-

-

-

Use of Piperazine Salts:

-

Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thereby discouraging di-alkylation.[12]

-

Part 2: Advanced Strategies & FAQs

This section explores alternative methodologies and answers broader questions about overcoming steric hindrance.

Q3: When should I consider using microwave-assisted synthesis for my hindered piperazine alkylation?

A3: Microwave-assisted organic synthesis (MAOS) can be a powerful tool for overcoming high activation barriers in sterically hindered reactions.[13][14]

-

Key Advantages:

-

Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes.[8][13]

-

Improved Yields: By minimizing reaction time, microwave heating can often reduce the formation of side products, leading to cleaner reactions and higher yields.[13][15]

-

Access to Higher Temperatures and Pressures: Sealed-vessel microwave reactors allow for reactions to be run at temperatures and pressures above the solvent's boiling point, which can be necessary to drive sluggish, sterically hindered reactions to completion.

-

-

When to Use It: Consider using microwave synthesis when conventional heating methods result in very long reaction times, low yields, or significant decomposition of starting materials or products. It is particularly effective for SN2 reactions and palladium-catalyzed couplings.[8]

Q4: Can Phase-Transfer Catalysis (PTC) help with sterically hindered alkylations?

A4: Yes, Phase-Transfer Catalysis (PTC) can be a very effective and "green" method for N-alkylation.[16]

-

How it Works: PTC uses a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide - TBAB) to transport a reactant (like a deprotonated amine) from an aqueous or solid phase into an organic phase where the alkylating agent resides.[17] This creates a highly reactive, "naked" nucleophile in the organic phase, which can accelerate the reaction.[17]

-

Advantages for Hindered Systems:

-

Enhanced Nucleophilicity: The "naked" anion created in the organic phase is a more potent nucleophile, which can help to overcome steric barriers.

-

Milder Conditions: PTC often allows for the use of milder bases (like carbonates or even hydroxides) and lower reaction temperatures.[16]

-

Solvent Flexibility: It can reduce the need for polar aprotic solvents like DMF or DMSO, allowing for the use of less hazardous solvents like toluene.[16]

-

-

Considerations: The choice of catalyst is important. For instance, highly polarizable leaving groups like iodide can sometimes "poison" the catalyst.[16]

Part 3: Data Summaries & Visualizations

Table 1: Comparison of Strategies for Mono-Alkylation of Piperazine

| Strategy | Advantages | Disadvantages | Best Suited For |

| Excess Piperazine | Simple, one-step procedure. | Requires removal of large excess of starting material. | Simple alkylating agents where product separation is straightforward. |

| Slow Addition | Can improve selectivity without protecting groups. | May require long reaction times; selectivity is not guaranteed. | Reactions where precise stoichiometric control is feasible. |

| Protecting Group | Excellent selectivity for mono-alkylation.[6][8] | Adds two steps (protection/deprotection) to the synthesis. | Complex syntheses where high purity and selectivity are critical. |

| Reductive Amination | Avoids di-alkylation and quaternary salt formation.[6] | Requires an aldehyde or ketone precursor. | Introducing alkyl groups, especially when the corresponding halide is unstable. |

Decision Workflow for Piperazine Alkylation

The following diagram provides a logical workflow for selecting the appropriate strategy when faced with a piperazine alkylation task.

Caption: Decision tree for selecting a piperazine alkylation strategy.

Part 4: Experimental Protocols

Protocol 1: Mono-Alkylation of Piperazine using a Boc-Protecting Group

Step 1: Protection of Piperazine

-

Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 1-2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield pure N-Boc-piperazine.

Step 2: Alkylation of N-Boc-Piperazine

-

To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the alkyl halide (1.1 eq) and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, filter off the base, and concentrate the filtrate.

-

Purify the crude product by flash column chromatography.

Step 3: Deprotection

-

Dissolve the purified N-Boc-N'-alkylpiperazine in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-4 hours.

-

Concentrate the mixture under reduced pressure.

-

Neutralize with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify if necessary to yield the final mono-alkylated piperazine.

Protocol 2: Reductive Amination of a Sterically Hindered Piperazine

-

To a solution of the sterically hindered piperazine (1.0 eq) and a ketone or aldehyde (1.2 eq) in dichloroethane (DCE) or methanol, add a few drops of acetic acid.

-

Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by flash column chromatography.

References

-

Kim, H., et al. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(14). Available at: [Link]

-

Reilly, S. W., & Mach, R. H. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

-

Chusov, D., & Oganesyan, A. (2017). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Available at: [Link]

-

ResearchGate (n.d.). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

-

Wiley Online Library (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

Wikipedia (n.d.). Reductive amination. Available at: [Link]

-

Organic Letters (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available at: [Link]

-

Wang, Z., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. Available at: [Link]

-

MDPI (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available at: [Link]

-

Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable (n.d.). Phase Transfer Catalysis. WordPress. Available at: [Link]

-

BCP Mad (2024). Steric and Nucleophilic Effects on SN2 Reactions. YouTube. Available at: [Link]

-

Royal Society of Chemistry (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available at: [Link]

-

PubMed (2004). Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists. Available at: [Link]

-

Chemistry Steps (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

-

Kim, Y., et al. (2009). Steric effects and solvent effects on SN2 reactions. PubMed. Available at: [Link]

-

MDPI (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

-

ResearchGate (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

-

Pendás, A. M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PMC. Available at: [Link]

-

Chemistry LibreTexts (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

-

ResearchGate (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available at: [Link]

-

ResearchGate (n.d.). (PDF) Microwave assisted amination of 2-chloro azoles with various substituted aryl piperazines and aryl sulfonylpiperazines under neat conditions. Available at: [Link]

-

MDPI (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Available at: [Link]

-

Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

-

ResearchGate (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Available at: [Link]

-

Le, C., et al. (2018). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC. Available at: [Link]

-

NIH (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

-

Macmillan Group (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]

-

ResearchGate (2019). How to overcome Steric Hindrance?. Available at: [Link]

- Google Patents (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.

Sources

- 1. youtube.com [youtube.com]

- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]

- 14. Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

Technical Support Center: Minimizing Racemization in Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate Synthesis

This technical guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate: the preservation of stereochemical integrity. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, can significantly impact the pharmacological profile of a drug candidate and introduce purification complexities.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize racemization and ensure the desired stereoisomer is obtained with high purity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern in the synthesis of this specific piperazinone derivative?

A1: Racemization is the process by which a single, pure enantiomer of a chiral compound is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[2] In the context of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate, which possesses at least two chiral centers, racemization can lead to the formation of diastereomers. These diastereomers can exhibit different biological activities and toxicological profiles.[1] Therefore, controlling stereochemistry is paramount for ensuring the efficacy and safety of a potential drug molecule and simplifies the subsequent purification process.

Q2: What is the most likely mechanism of racemization during the formation of the amide bond in the piperazinone ring?

A2: The primary and most prevalent mechanism for racemization during amide bond formation, a key step in synthesizing the piperazinone core, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3][4] The α-proton of this oxazolone is acidic and can be readily abstracted by a base.[2] The resulting achiral enolate can then be reprotonated from either face, leading to a loss of the original stereochemical information and the formation of a racemic mixture.[2][3] A less common, but still possible, pathway is the direct enolization of the activated carboxylic acid, where a base directly removes the α-proton.[5][6]

Q3: Are certain amino acid precursors more susceptible to racemization?

A3: Yes, the susceptibility to racemization varies among amino acids. While the target molecule utilizes an alanine derivative, it is important to be aware that amino acids like histidine and cysteine are particularly prone to racemization.[2][7] The nature of the amino acid side chain and the choice of protecting groups can significantly influence the rate of racemization.

Troubleshooting Guide: Tackling Racemization Head-On

This section addresses specific experimental issues you might encounter and provides actionable solutions based on established chemical principles.

Problem 1: Significant formation of diastereomers detected by chiral HPLC or NMR.

Underlying Cause: This is a clear indication that racemization is occurring at one or both of the chiral centers during the reaction. The choice of coupling reagent, base, solvent, and reaction temperature are all critical factors that can contribute to this outcome.[8]

Solutions & Preventative Measures:

-

Optimize Your Coupling Reagent:

-

Avoid Carbodiimides Alone: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), when used without additives, are known to cause significant racemization.[2][9]

-

Utilize Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives, such as 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), is crucial when using carbodiimides. These additives react with the activated amino acid to form an active ester intermediate, which is less prone to oxazolone formation and subsequent racemization.[7][8][9][10]

-

Consider Uronium/Aminium or Phosphonium Reagents: Reagents like HBTU, HATU, BOP, and PyBOP are generally more efficient and lead to lower levels of racemization compared to carbodiimides alone.[2][5][9] They promote rapid amide bond formation, which can outcompete the rate of racemization.

-

-

Select the Right Base:

-

Sterically Hindered, Weaker Bases are Preferred: Strong, non-hindered bases like triethylamine (TEA) can readily abstract the acidic α-proton of the oxazolone intermediate, promoting racemization.[8] Sterically hindered and weaker bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are better choices.[8] For particularly sensitive substrates, 2,4,6-collidine (TMP) has been shown to result in even less racemization.[8]

-

Stoichiometry Matters: Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction. Excess base will increase the rate of racemization.

-

-

Solvent and Temperature Control:

-

Solvent Polarity: Highly polar aprotic solvents like DMF and NMP can promote racemization.[11] If possible, explore less polar solvents or solvent mixtures, such as dichloromethane (DCM) or a mixture of DCM and DMF.[12]

-

Low Temperatures are Key: Lowering the reaction temperature is a fundamental strategy to minimize racemization. The activation energy for racemization is often higher than that for the desired amide bond formation. Running the reaction at 0 °C or even lower temperatures can significantly suppress the rate of epimerization.

-

Table 1: Impact of Reaction Parameters on Racemization

| Parameter | Condition Favoring Low Racemization | Condition Favoring High Racemization | Rationale |

| Coupling Reagent | Uronium/Aminium (HATU, HBTU), Phosphonium (PyBOP) | Carbodiimides (DCC, DIC) alone | Uronium/Phosphonium reagents promote faster coupling, minimizing time for racemization.[2][9] |

| Additives | HOBt, HOAt, Oxyma | None | Additives form active esters that are less prone to oxazolone formation.[8][9] |

| Base | Sterically hindered, weaker bases (DIPEA, NMM, TMP) | Strong, non-hindered bases (TEA) | Weaker, hindered bases are less effective at abstracting the α-proton of the oxazolone.[8] |

| Solvent | Less polar (e.g., DCM) or mixed solvents | Highly polar aprotic (e.g., DMF, NMP) | Polar solvents can stabilize the enolate intermediate, facilitating racemization.[11] |

| Temperature | Low (e.g., 0 °C or below) | Room temperature or elevated | The rate of racemization is generally more sensitive to temperature increases than the rate of coupling. |

Problem 2: Inconsistent results and variable levels of diastereomeric impurities between batches.

Underlying Cause: This often points to subtle variations in reaction setup and execution, particularly the order of reagent addition and pre-activation times.

Solutions & Preventative Measures:

-

Standardize Your Protocol: Meticulously control all reaction parameters, including reagent stoichiometry, concentration, addition rates, and reaction times.

-

Minimize Pre-activation Time: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes lead to increased racemization, as it provides more time for the oxazolone to form and epimerize.[12] In many cases, adding the coupling reagent to a mixture of the acid and amine components (in situ activation) is preferable. If pre-activation is necessary, keep the time as short as possible.

dot

Caption: Competing pathways: desired amidation vs. racemization via oxazolone.

Recommended Experimental Protocol for Minimizing Racemization

This protocol provides a starting point for the stereoselective synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate. Optimization may be required based on your specific starting materials.

Materials:

-

N-protected Alanine derivative (e.g., Boc-L-Alanine)

-

Appropriate diamine precursor

-

Coupling reagent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DCM or a 1:1 mixture of DCM:DMF)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected Alanine derivative (1.0 eq) and the diamine precursor (1.0 eq) in the chosen solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: To the cooled solution, add the base (e.g., DIPEA, 2.0 eq). Subsequently, add the coupling reagent (e.g., HATU, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an appropriate organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Stereochemical Analysis: Determine the diastereomeric ratio or enantiomeric excess of the purified product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.[1][13]

dot

Caption: Workflow for stereoselective piperazinone synthesis.

References

-

Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(5), 769-778. Available from: [Link]

-

Wang, Y., & DeGrado, W. F. (2000). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry, 72(15), 3563-3568. Available from: [Link]

-

Coupling Reagents. (n.d.). Aapptec. Available from: [Link]

-

Li, P., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 903-917. Available from: [Link]

-

Jad, Y. E., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. Available from: [Link]

-

Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793. Available from: [Link]

-

Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Available from: [Link]

-

Kemp, D. S., et al. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(22), 7110-7112. Available from: [Link]

-

Chen, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Available from: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Available from: [Link]

-

Muramatsu, W., et al. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 57(52), 6346-6359. Available from: [Link]

-

Ovchinnikov, M. V., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (18), 1782-1783. Available from: [Link]

-

McDermott, J. R., & Benoiton, N. L. (1973). Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones. Canadian Journal of Chemistry, 51(15), 2562-2570. Available from: [Link]

-

Mishra, V., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 733-746. Available from: [Link]

-